A Comprehensive Technical Guide to 1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene (CAS: 919778-41-9)
A Comprehensive Technical Guide to 1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene (CAS: 919778-41-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of (R,R)-BenzP* in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the construction of chiral molecules remains a paramount objective. Asymmetric catalysis, in particular, has emerged as a powerful tool, enabling the synthesis of enantiomerically pure compounds that are the cornerstone of the pharmaceutical, agrochemical, and fine chemical industries. Within this domain, the design and application of chiral phosphine ligands have proven to be a particularly fruitful endeavor. This technical guide is dedicated to an in-depth exploration of one such ligand: 1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene, commonly referred to as (R,R)-BenzP*.
This document aims to serve as a comprehensive resource for researchers and professionals engaged in the field of asymmetric synthesis. It moves beyond a mere compilation of data, offering a detailed examination of the synthesis, characterization, and, most importantly, the practical application of (R,R)-BenzP* in catalytic reactions. By elucidating the underlying principles and providing actionable experimental protocols, this guide seeks to empower scientists to leverage the unique capabilities of this powerful chiral ligand in their own research and development efforts.
Ligand Profile: Structure and Physicochemical Properties
(R,R)-BenzP* is a C₂-symmetric bisphosphine ligand characterized by its rigid benzene backbone and two stereogenic phosphorus centers, each bearing a bulky tert-butyl group and a methyl group. This unique structural arrangement imparts a specific chirality and steric environment to the metal complexes it forms, which is the basis for its high efficacy in asymmetric catalysis.
| Property | Value | Reference |
| CAS Number | 919778-41-9 | |
| Molecular Formula | C₁₆H₂₈P₂ | [1] |
| Molecular Weight | 282.34 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 125-126 °C | |
| Purity | >98% | [2] |
| Storage | Store under an inert atmosphere at room temperature. | [3] |
Synthesis and Characterization: A Pathway to a Powerful Ligand
The synthesis of (R,R)-BenzP* is a multi-step process that requires careful control of reaction conditions to ensure high enantiopurity. The most common route involves the reaction of a chiral phosphine-borane precursor with a dihaloaromatic compound.
Synthetic Protocol
A representative synthesis of (R,R)-1,2-bis(tert-butylmethylphosphino)benzene is detailed in U.S. Patent 8,957,233 B2. The key steps involve the deboronation of a phosphine-borane compound, followed by lithiation and subsequent reaction with an alkyldihalogenophosphine and a Grignard reagent.
Conceptual Synthesis Workflow:
A conceptual workflow for the synthesis of (R,R)-BenzP.*
Spectroscopic Characterization
The identity and purity of the synthesized (R,R)-BenzP* can be confirmed using a combination of spectroscopic techniques.
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³¹P NMR (202 MHz, CDCl₃): δ -25.20 (s)
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APCI-MS: m/z 283 (M⁺+H)
The sharp singlet in the ³¹P NMR spectrum is indicative of the C₂-symmetric nature of the molecule, where both phosphorus atoms are chemically equivalent. The mass spectrometry data confirms the expected molecular weight of the compound.
Applications in Asymmetric Catalysis: A Focus on Rhodium-Catalyzed Hydrogenation
The primary and most well-documented application of (R,R)-BenzP* is as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions. The resulting rhodium complexes have demonstrated exceptional enantioselectivities and high catalytic activities in the hydrogenation of a variety of prochiral olefins, particularly α-dehydroamino acids and enamides.[4]
Mechanism of Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral bisphosphine ligands is a well-studied process. In general, the reaction proceeds through a series of steps involving oxidative addition of hydrogen, coordination of the olefinic substrate to the rhodium center, migratory insertion of the olefin into a rhodium-hydride bond, and finally, reductive elimination of the hydrogenated product to regenerate the active catalyst. The chirality of the ligand dictates the facial selectivity of the olefin coordination, which in turn determines the stereochemistry of the final product.
Sources
- 1. (R,R)-(+)-1,2-Bis(t-butylMethylphosphino)benzene (R,R)-BenzP* | 919778-41-9 [chemicalbook.com]
- 2. Synthonix, Inc > 919778-41-9 | (R,R)-(+)-1,2-Bis(t-butylmethylphosphino)benzene [synthonix.com]
- 3. (R,R)-BenzP* | 919778-41-9 [sigmaaldrich.com]
- 4. Enantiopure 1,2-bis(tert-butylmethylphosphino)benzene as a highly efficient ligand in rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
